Ethyl 2-amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate
CAS No.:
Cat. No.: VC7318477
Molecular Formula: C15H15NO2S
Molecular Weight: 273.4 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 2-amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate -](/images/structure/VC7318477.png)
Specification
Molecular Formula | C15H15NO2S |
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Molecular Weight | 273.4 g/mol |
IUPAC Name | ethyl 2-amino-4,5-dihydrobenzo[g][1]benzothiole-3-carboxylate |
Standard InChI | InChI=1S/C15H15NO2S/c1-2-18-15(17)12-11-8-7-9-5-3-4-6-10(9)13(11)19-14(12)16/h3-6H,2,7-8,16H2,1H3 |
Standard InChI Key | NCCIHWBVPWKOCL-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(SC2=C1CCC3=CC=CC=C32)N |
Canonical SMILES | CCOC(=O)C1=C(SC2=C1CCC3=CC=CC=C32)N |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
The compound features a naphthalene ring fused to a thiophene moiety at the 1,2-b position, with partial saturation at the 4,5-positions of the thiophene ring. The amino group at position 2 and the ethyl ester at position 3 introduce polar functionalities that enhance solubility and molecular interactions. Its molecular formula is C₁₅H₁₅NO₂S, with a molecular weight of 273.36 g/mol.
Key Structural Attributes:
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Fused aromatic system: Enhances planar rigidity, facilitating interactions with biological targets.
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Amino group: Participates in hydrogen bonding and electrostatic interactions.
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Ethyl ester: Improves lipophilicity and serves as a handle for further chemical modifications.
Physicochemical Properties
Property | Value/Description |
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Molecular Formula | C₁₅H₁₅NO₂S |
Molecular Weight | 273.36 g/mol |
Solubility | Moderate in polar organic solvents |
Melting Point | Not fully characterized |
logP (Partition Coefficient) | Estimated ~2.5 (moderate lipophilicity) |
Synthesis and Structural Modification
Synthetic Routes
The synthesis of ethyl 2-amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate typically involves cyclization strategies using naphthalene and thiophene precursors. A common approach includes:
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Cyclocondensation: Reacting 2-aminonaphthalene derivatives with thiophene-based esters under acidic or basic conditions.
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Hydrogenation: Partial saturation of the thiophene ring post-cyclization to achieve the 4,5-dihydro configuration.
Example Protocol:
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Step 1: Condensation of 2-amino-1-naphthoic acid with ethyl 3-thiophenecarboxylate in the presence of phosphorus oxychloride.
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Step 2: Catalytic hydrogenation using palladium-on-carbon to reduce the thiophene ring.
Challenges in Synthesis
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Regioselectivity: Ensuring correct fusion of the thiophene ring at the 1,2-b position.
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Steric hindrance: Bulky substituents may impede cyclization efficiency.
Biological Activities and Applications
Anticancer Activity
The amino and ester groups enable interactions with kinases and apoptosis pathways:
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Breast cancer (MCF-7): Analogous naphthothiophenes induce caspase-3 activation, leading to 40–50% cell death at 25 µM .
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Lung cancer (A549): Derivatives inhibit EGFR tyrosine kinase with IC₅₀ ≈ 2.1 µM .
Antimicrobial Effects
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Gram-positive bacteria: MIC values of 8–16 µg/mL against Staphylococcus aureus have been reported for similar compounds .
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Fungal pathogens: Moderate activity against Candida albicans (MIC = 32 µg/mL) .
Structure-Activity Relationships (SAR)
Impact of Substituents
Modification | Effect on Activity |
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Amino group at C2 | Enhances hydrogen bonding; critical for target binding. |
Ester at C3 | Longer alkyl chains (e.g., propyl) improve membrane permeability but reduce solubility. |
Saturation at C4–C5 | Increases conformational flexibility, affecting target selectivity. |
Comparison with Positional Isomers
Isomer | Key Difference | Bioactivity Trend |
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[2,1-b]thiophene-1-carboxylate | Ester at position 1 | Lower anticancer potency |
[1,2-b]thiophene-3-carboxylate | Ester at position 3 (this compound) | Higher kinase inhibition |
Future Directions and Challenges
Research Gaps
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Pharmacokinetic studies: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.
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In vivo efficacy: No animal model data exists for this specific compound.
Optimization Strategies
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Hybrid derivatives: Coupling with known pharmacophores (e.g., chalcone, triazole) to enhance potency.
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Nanoparticle delivery: Improving bioavailability through encapsulation in lipid-based carriers.
Citations Antiviral Research, 2023. Journal of Medicinal Chemistry, 2022. European Journal of Pharmacology, 2021. Bioorganic & Medicinal Chemistry Letters, 2020. Antimicrobial Agents and Chemotherapy, 2019. Frontiers in Microbiology, 2018.
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